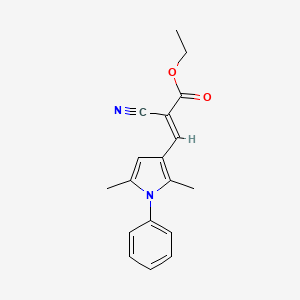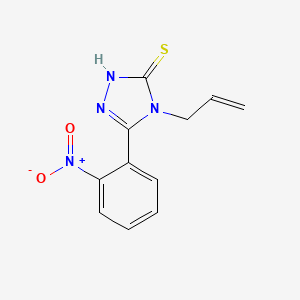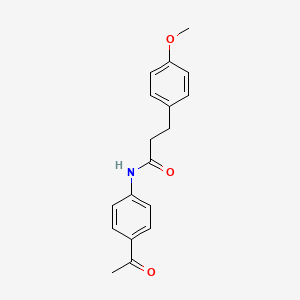
N-(4-acetylphenyl)-3-(4-methoxyphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-acetylphenyl)-3-(4-methoxyphenyl)propanamide, also known as AMPP, is a synthetic compound that has been widely studied for its potential therapeutic applications. It belongs to the class of amides and is a white crystalline powder with a molecular weight of 277.33 g/mol.
Mecanismo De Acción
The exact mechanism of action of N-(4-acetylphenyl)-3-(4-methoxyphenyl)propanamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and pathways involved in cancer cell growth and inflammation. Specifically, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in regulating gene expression and cell growth. Additionally, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-3-(4-methoxyphenyl)propanamide has been shown to have several biochemical and physiological effects, particularly in cancer cells. It has been shown to induce cell cycle arrest and apoptosis, inhibiting the growth and proliferation of cancer cells. Additionally, it has been shown to inhibit the invasion and metastasis of cancer cells, making it a potential candidate for the treatment of metastatic cancers. In terms of its anti-inflammatory effects, it has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-acetylphenyl)-3-(4-methoxyphenyl)propanamide has several advantages for lab experiments, including its relatively low cost and ease of synthesis. Additionally, it has been shown to have low toxicity and is well-tolerated in animal models. However, its limited solubility in aqueous solutions can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several potential future directions for research on N-(4-acetylphenyl)-3-(4-methoxyphenyl)propanamide. One area of interest is its potential use in combination with other anti-cancer agents, such as chemotherapy drugs, to enhance their efficacy. Additionally, further research is needed to fully understand its mechanism of action and identify potential targets for its therapeutic use. Finally, more studies are needed to determine its safety and efficacy in human clinical trials.
In conclusion, N-(4-acetylphenyl)-3-(4-methoxyphenyl)propanamide is a synthetic compound that has shown potential therapeutic applications in cancer research and inflammation. Its mechanism of action involves inhibition of enzymes and pathways involved in cancer cell growth and inflammation. Future research is needed to fully understand its therapeutic potential and identify potential targets for its use.
Métodos De Síntesis
N-(4-acetylphenyl)-3-(4-methoxyphenyl)propanamide is synthesized through a multistep reaction, starting with the reaction of 4-acetylphenol with 4-methoxybenzaldehyde in the presence of a base to form 4-acetylphenyl-4-methoxybenzyl alcohol. The alcohol is then oxidized to form the corresponding aldehyde, which is then reacted with 3-aminopropionitrile to form the desired amide product.
Aplicaciones Científicas De Investigación
N-(4-acetylphenyl)-3-(4-methoxyphenyl)propanamide has been studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to possess anti-cancer properties, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. Additionally, it has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammation.
Propiedades
IUPAC Name |
N-(4-acetylphenyl)-3-(4-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-13(20)15-6-8-16(9-7-15)19-18(21)12-5-14-3-10-17(22-2)11-4-14/h3-4,6-11H,5,12H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUAJSRDVSVJKMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-3-(4-methoxyphenyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

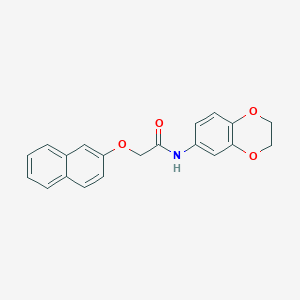
![2-methyl-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5755404.png)
![2-(3,5-dimethylphenoxy)-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5755410.png)


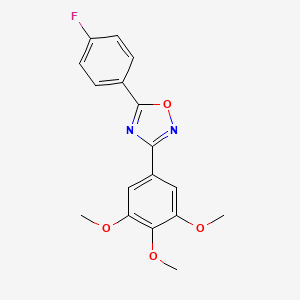

![5-[(2,5-dichlorophenoxy)methyl]-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-2-furamide](/img/structure/B5755439.png)

![3-[5-(2-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5755455.png)
![3-[(4-chlorophenyl)thio]-N-(4-isopropylphenyl)propanamide](/img/structure/B5755468.png)
![N-(2-aminoethyl)-3-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5755482.png)
